Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-9(13)4-3-5-10(7)16-11(14)8(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
NCMDPFQBAJXLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-2-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The target compound belongs to a broader class of 5-amino-1H-pyrazole-4-carboxylates. Key structural variations among analogs include:
- Substituents on the phenyl ring : Position and type of halogen (e.g., 4-fluorophenyl, 3,5-difluorophenyl) or alkyl groups (e.g., 2-methyl).
- Ester groups : Methyl vs. ethyl esters, which affect lipophilicity and metabolic stability.
- Additional functional groups : Thiophene carbonyl, benzylthio, or hydroxyethyl moieties introduced at N1 or C3.
Physical Properties
Melting points (mp) and solubility vary with substituents:
The target’s methyl ester may confer lower molecular weight and higher volatility compared to ethyl analogs. Its chloro and methyl substituents likely enhance hydrophobicity relative to fluorophenyl derivatives.
Key Differentiators of the Target Compound
Substituent Positioning : The 3-chloro-2-methylphenyl group may induce steric and electronic effects distinct from 4-fluorophenyl or thiophene-based analogs, influencing receptor binding or catalytic interactions.
Lack of Thioether/Thiophene Groups : Unlike compounds in , the target lacks sulfur-containing moieties, which could reduce toxicity or modify reactivity .
Biological Activity
Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted with an amino group and a chlorinated aromatic moiety. Its molecular formula is , and it exhibits a melting point in the range of 173–176 °C .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of various pyrazole derivatives, including this compound. In vitro evaluations have shown:
- Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation, which is crucial in preventing chronic infections.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Cell Proliferation Inhibition : In cell line assays, the compound demonstrated notable cytotoxicity against several cancer types, including non-small cell lung cancer and colon cancer. The IC50 values were reported to be in the low micromolar range (0.08–12.07 mM) .
- Mechanism of Action : The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggested that it binds effectively to the colchicine site on tubulin, which is critical for its antiproliferative activity .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties:
- Cytokine Inhibition : The compound inhibited the release of tumor necrosis factor-alpha (TNFα) in mouse models, indicating its role in modulating inflammatory responses .
- MK2 Inhibition : It has been identified as an inhibitor of MK2, a kinase involved in inflammatory signaling pathways, further supporting its therapeutic potential in treating inflammatory diseases .
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial | MIC: 0.22 - 0.25 μg/mL against S. aureus and S. epidermidis; biofilm inhibition |
| Anticancer | IC50: 0.08 - 12.07 mM; inhibits tubulin polymerization; cell cycle arrest in G2/M phase |
| Anti-inflammatory | Inhibits TNFα release; MK2 inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Evaluation : A study published in ACS Omega reported on the antimicrobial efficacy of various pyrazole derivatives, including this compound, demonstrating its effectiveness against resistant strains .
- Anticancer Mechanisms : Research published in MDPI illustrated that the compound's ability to inhibit tubulin polymerization correlates with its anticancer activity, making it a candidate for further development as an anticancer agent .
- Inflammatory Response Modulation : Another study indicated that derivatives like this compound could significantly reduce inflammation markers in cellular models .
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A standard approach involves:
Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
Pyrazole ring formation : Treating the intermediate with phenylhydrazine derivatives (e.g., 3-chloro-2-methylphenylhydrazine) to cyclize into the pyrazole core.
Esterification : Hydrolysis of the ethyl ester followed by re-esterification with methanol to yield the methyl ester .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like methanol/water.
- Data collection at low temperatures (e.g., 150 K) to minimize thermal motion.
- Structure refinement using programs like SHELXL , which handle space group determination, electron density mapping, and bond parameter optimization .
Q. What spectroscopic techniques are used for characterization?
- NMR : and NMR to confirm proton environments and carbon frameworks (e.g., δ 7.73 ppm for aromatic protons, δ 4.22 ppm for ester methylene groups) .
- IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .
- Mass spectrometry : APCI-MS for molecular ion confirmation (e.g., m/z 316 [M+H]) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesis?
- Catalyst screening : Use of KCO as a base catalyst in nucleophilic substitution reactions to enhance aryloxy group incorporation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) during cyclocondensation minimizes side reactions .
Q. What computational methods predict the compound’s reactivity or biological interactions?
Q. How are electron density maps interpreted in challenging crystallographic refinements?
Q. How to resolve contradictions in reported solubility data?
Q. What strategies improve stability during storage?
Q. How is regioselectivity achieved in pyrazole ring functionalization?
- Directing groups : The 5-amino group directs electrophilic substitution to the C-3 position.
- Protection/deprotection : Temporary protection of the amino group with Boc anhydride enables selective C-4 esterification .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
